2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
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Overview
Description
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with a cyclopentylamino group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution reactions, where a suitable cyclopentylamine derivative reacts with a halogenated pyridine precursor.
Borylation: The final step involves the introduction of the boronic acid ester group. This can be achieved through palladium-catalyzed borylation reactions, where a suitable boron reagent, such as bis(pinacolato)diboron, reacts with the pyridine derivative under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic acid ester group, typically using a protic acid or a base, resulting in the formation of the corresponding pyridine derivative.
Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid or borate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Scientific Research Applications
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various functionalization reactions.
Chemical Biology: The compound is used in the study of biological systems, particularly in the development of boron-containing probes and sensors.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyclopentylamino group and the pyridine ring can also interact with various molecular targets, potentially influencing the compound’s reactivity and selectivity in different chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylamino)pyridine-4-boronic acid pinacol ester
- 2-(Cyclohexylamino)pyridine-3-boronic acid pinacol ester
- 2-(Cyclopentylamino)pyridine-3-boronic acid
Uniqueness
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is unique due to the presence of both the cyclopentylamino group and the boronic acid ester group on the pyridine ring. This combination of functional groups allows for versatile reactivity and makes the compound a valuable intermediate in various synthetic applications. The pinacol ester group also enhances the stability and solubility of the compound, making it easier to handle and use in different chemical reactions.
Properties
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-18-14(13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZGWTGMWTVNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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